2-((3-Chloro-4-methoxyphenyl)methylene)indane-1,3-dione
Description
Properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO3/c1-21-15-7-6-10(9-14(15)18)8-13-16(19)11-4-2-3-5-12(11)17(13)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJYTVIIWVEXRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-4-methoxyphenyl)methylene)indane-1,3-dione typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with indane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((3-Chloro-4-methoxyphenyl)methylene)indane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .
Scientific Research Applications
2-((3-Chloro-4-methoxyphenyl)methylene)indane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-((3-Chloro-4-methoxyphenyl)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins involved in cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 2-Chloro-N-(3,4-dimethoxyphenyl)acetamide
- 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide
Uniqueness
2-((3-Chloro-4-methoxyphenyl)methylene)indane-1,3-dione is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
Biological Activity
2-((3-Chloro-4-methoxyphenyl)methylene)indane-1,3-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound belongs to the indane-1,3-dione family, which is known for its diverse applications in medicinal chemistry due to its structural versatility and biological relevance.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.73 g/mol. The compound features a methylene bridge connecting a chlorinated aromatic ring to an indane-1,3-dione moiety, which is responsible for its reactivity and biological properties.
Antimicrobial Properties
Research indicates that compounds derived from indane-1,3-dione exhibit significant antimicrobial activity. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown that this compound demonstrates potent inhibitory effects on the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these bacteria are notably low, indicating strong antimicrobial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU145) cancer cells. The IC50 values for these cell lines range from 10 to 20 µM, suggesting a promising therapeutic index .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 12 |
| DU145 | 18 |
The mechanism underlying the biological activities of this compound is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of tubulin polymerization . Additionally, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes and interference with metabolic processes.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Antimicrobial Efficacy : In a study assessing the antibacterial properties of various indane derivatives, this compound was found to significantly reduce bacterial load in infected mice models when administered at doses correlating with its MIC values .
- Anticancer Activity : In another study focusing on breast cancer models, treatment with this compound led to a marked reduction in tumor size and improved survival rates compared to control groups .
Q & A
Q. What synthetic methodologies are optimal for preparing 2-((3-Chloro-4-methoxyphenyl)methylene)indane-1,3-dione?
The compound is synthesized via Knoevenagel condensation :
- Step 1 : Deprotonate indane-1,3-dione using a base (e.g., piperidine) to generate an enolate ion.
- Step 2 : React the enolate with 3-chloro-4-methoxybenzaldehyde under reflux in ethanol for 3 hours.
- Step 3 : Concentrate the mixture, precipitate the product on ice, and recrystallize from ethanol for purification . Variations in reaction time, solvent polarity, or base strength (e.g., LDA vs. piperidine) may influence yield and purity.
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
- NMR : Analyze aromatic protons (δ 6.5–8.5 ppm for the arylidene group) and carbonyl signals (δ 190–200 ppm for dione carbons).
- IR : Confirm carbonyl stretches (1650–1750 cm⁻¹) and C=C vibrations (~1600 cm⁻¹).
- MS : Identify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₇H₁₁ClO₃) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial : Broth microdilution assays against C. albicans or M. tuberculosis (MIC determination) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme inhibition : Spectrophotometric assays targeting neutrophil elastase or cholinesterases .
Advanced Research Questions
Q. How does the 3-chloro-4-methoxy substituent influence bioactivity compared to other arylidene derivatives?
- The chloro group enhances lipophilicity and membrane permeability, while the methoxy moiety modulates electron density, potentially improving target binding. Comparative SAR studies with analogs (e.g., 4-fluoro or 4-nitro derivatives) reveal substituent-dependent activity trends against tuberculosis or fungal pathogens .
Q. What computational strategies predict binding interactions with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger Suite): Simulate binding to M. tuberculosis enoyl-ACP reductase or human neutrophil elastase.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR : Correlate electronic descriptors (HOMO-LUMO gap, logP) with experimental IC₅₀ values .
Q. How can contradictory data on biological efficacy be resolved?
- Assay standardization : Control variables like cell passage number, serum concentration, or incubation time.
- Purity validation : Use HPLC (>95% purity) to exclude impurities affecting results.
- Structural analogs : Test derivatives to isolate substituent-specific effects (e.g., 3-chloro vs. 4-chloro isomers) .
Q. What mechanistic insights explain the compound’s reactivity in Knoevenagel condensation?
- The active methylene group in indane-1,3-dione undergoes deprotonation to form a resonance-stabilized enolate, which attacks the aldehyde’s electrophilic carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated product. Kinetic studies (e.g., monitoring by TLC) confirm rate dependence on base strength and solvent polarity .
Q. How can X-ray crystallography elucidate structural features critical for activity?
- Crystal structure analysis : Resolve dihedral angles between the indane core and arylidene group, revealing π-π stacking or hydrogen-bonding interactions with biological targets.
- Electron density maps : Identify charge distribution at the chloro-methoxy substituent for SAR refinement .
Methodological Considerations
Q. What protocols ensure compound stability during storage?
- Store under inert atmosphere (N₂/Ar) at −20°C in amber vials to prevent photodegradation.
- Monitor stability via periodic HPLC analysis, especially in DMSO stock solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
